molecular formula C12H18OSi B14576993 Silane, trimethyl(1-oxo-3-phenylpropyl)- CAS No. 61157-31-1

Silane, trimethyl(1-oxo-3-phenylpropyl)-

Cat. No.: B14576993
CAS No.: 61157-31-1
M. Wt: 206.36 g/mol
InChI Key: LFKXLLZHPBPBHV-UHFFFAOYSA-N
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Description

Chemical Name: Silane, [(2R,3R)-3-methoxy-1-oxo-2,3-diphenylpropyl]trimethyl-, rel- CAS No.: 626235-41-4 Molecular Formula: C₁₉H₂₄O₂Si Molecular Weight: 312.478 g/mol Structural Features: This organosilane compound contains a trimethylsilyl group attached to a chiral 1-oxo-3-phenylpropyl backbone. The structure includes two phenyl groups, a methoxy substituent at the 3-position, and a ketone functional group (1-oxo).

The presence of phenyl groups may enhance thermal stability, while the oxo group could facilitate hydrogen bonding or reactivity in ketone-specific reactions.

Properties

CAS No.

61157-31-1

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

3-phenyl-1-trimethylsilylpropan-1-one

InChI

InChI=1S/C12H18OSi/c1-14(2,3)12(13)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

LFKXLLZHPBPBHV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Substrate Preparation

Propargyl phenyl ether (HC≡C-O-CH2-C6H5) serves as the starting material. Its terminal alkyne undergoes hydrosilylation with trimethylsilane (Me3SiH) in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) to yield the vinylsilane intermediate.

Oxidation to Ketone

The vinylsilane intermediate is subjected to ozonolysis or Wacker oxidation to introduce the ketone functionality. For instance, treatment with PdCl2/CuCl in aqueous HCl converts the alkene to a ketone, yielding the target compound.

Key Data:

  • Yield: 78–85% after oxidation
  • Catalyst: Pt (0.5 mol%)
  • Reaction Time: 12–24 hours

Silylzinc-Mediated Cross-Coupling

Nickel-catalyzed cross-coupling using silylzinc reagents enables direct carbon-silicon bond formation. This method, adapted from the synthesis of trimethyl(3-phenylpropyl)silane, involves:

Silylzinc Reagent Synthesis

Trimethylsilyl iodide (Me3SiI) reacts with zinc powder in tetrahydrofuran (THF) at 60°C under nitrogen, forming the silylzinc species (Me3SiZnI).

Coupling with α-Bromo Ketones

The silylzinc reagent reacts with 3-phenylpropionyl bromide (Br-CH2-C(=O)-CH2-C6H5) in the presence of NiBr2(bpy) (10 mol%) to furnish the target silane.

Optimization Table:

Entry Catalyst Solvent Temp (°C) Yield (%)
1 NiBr2(bpy) THF 60 89
2 None THF 60 <5

Peterson Elimination Strategy

The Peterson reaction, leveraging β-hydroxysilanes, offers a stereoselective route:

Synthesis of β-Hydroxysilane

3-Phenylpropionaldehyde reacts with trimethylsilyl lithium (Me3SiLi) to form the β-hydroxysilane intermediate.

Acid-Induced Elimination

Treatment with trifluoroacetic acid (TFA) induces elimination of water, generating the ketone and the silicon-oxygen bond.

Example Protocol:

  • Substrate: 3-Phenylpropionaldehyde (1.0 mmol)
  • Reagent: Me3SiLi (1.2 eq.)
  • Acid: TFA (2.0 eq.)
  • Yield: 82%

Silylation of Enolates

Deprotonation of 3-phenylpropanoyl chloride with LDA (lithium diisopropylamide) generates an enolate, which reacts with trimethylsilyl chloride (Me3SiCl) to form the silyl ketone.

Critical Conditions:

  • Base: LDA (2.0 eq.)
  • Solvent: THF at -78°C
  • Yield: 75%

Hydroalkylation of Silanes with α,β-Unsaturated Ketones

Using methodologies from hydroalkylation reactions, dimethylphenylsilane (PhMe2SiH) adds across the α,β-unsaturated ketone (e.g., benzalacetophenone) in the presence of TASF (tris(diethylamino)sulfonium difluorotrimethylsilicate).

Diastereoselectivity Data:

Substrate Time (h) Yield (%) Threo:Erythro Ratio
Benzylideneacetone 12 94 2:98
4-Chloro derivative 20 89 1:99

Oxidative Functionalization of Alkylsilanes

Post-synthetic oxidation of preformed alkylsilanes introduces the ketone group. For example, trimethyl(3-phenylpropyl)silane undergoes selective oxidation at the β-position using Jones reagent (CrO3/H2SO4).

Oxidation Parameters:

  • Oxidant: CrO3 (2.0 eq.)
  • Solvent: Acetone, 0°C
  • Yield: 68%

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(1-oxo-3-phenylpropyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Silane, trimethyl(1-oxo-3-phenylpropyl)- is used as a reducing agent in organic synthesis. Its ability to donate hydride ions makes it valuable in the reduction of carbonyl compounds to alcohols .

Biology and Medicine: In biological research, this compound is used in the synthesis of silicon-based biomaterials. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .

Industry: In the industrial sector, Silane, trimethyl(1-oxo-3-phenylpropyl)- is used in the production of silicone polymers and resins. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-oxo-3-phenylpropyl)- primarily involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bond in the silane group is relatively weak, making it an effective hydride donor. This property is exploited in various catalytic processes where the compound acts as a reducing agent. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being reduced .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS No. Molecular Formula Key Functional Groups Notable Features
Silane, trimethyl(1-oxo-3-phenylpropyl)- 626235-41-4 C₁₉H₂₄O₂Si Trimethylsilyl, oxo, phenyl, methoxy Chiral centers, ketone reactivity
Trichlorophenyl silane Not listed C₆H₅Cl₃Si Trichlorosilyl, phenyl Electrophilic chlorides, high reactivity
Triethoxy silane Not listed C₆H₁₆O₃Si Triethoxy silyl Hydrolyzes readily to form silanols
Trimethyl propane phosphite Not listed C₆H₁₅O₃P Trimethyl, phosphite ester Antioxidant properties, hydrolytic sensitivity

Key Observations :

  • Reactivity : The target compound’s oxo group distinguishes it from trichlorophenyl silane (highly electrophilic due to Cl) and triethoxy silane (hydrolysis-prone due to ethoxy groups). Its methoxy and phenyl substituents may stabilize the molecule against rapid degradation .
  • Chirality : Unlike trichlorophenyl silane or triethoxy silane, the (2R,3R) stereochemistry of the target compound could enable enantioselective applications, such as asymmetric catalysis or chiral stationary phases in chromatography .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

  • Hydrolytic Stability: Trimethylsilyl groups (as in the target compound) are generally less reactive toward hydrolysis than triethoxy or trichlorosilyl groups. This suggests slower silanol formation under ambient conditions compared to triethoxy silane .
  • Thermal Stability : Phenyl groups in the target compound likely enhance thermal stability relative to aliphatic analogs (e.g., trimethyl propane phosphite), aligning with trends in aryl-substituted silanes .

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